molecular formula C8H6FIO2 B1509233 6-Fluoro-3-iodo-2-methylbenzoic acid CAS No. 1149379-03-2

6-Fluoro-3-iodo-2-methylbenzoic acid

Cat. No. B1509233
M. Wt: 280.03 g/mol
InChI Key: BEPCNBFTDTZUJH-UHFFFAOYSA-N
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Patent
US08399507B2

Procedure details

N-Iodosuccinimide (7.47 g, 33.2 mmol) was added dropwise to a stirred solution of 6-fluoro-2-methylbenzoic acid (5.12 g, 33.2 mmol) in trifluoromethanesulfonic acid (50 mL) at room temperature. The mixture was stirred at room temperature overnight, poured into ice/water and stirred for 3 h until solid produced. The precipitate was collected, washed with water, and air dried to give the title compound as a yellow solid.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[F:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([CH3:19])[CH:13]=[CH:12][CH:11]=1>FC(F)(F)S(O)(=O)=O>[F:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([CH3:19])[C:13]([I:1])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
7.47 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
5.12 g
Type
reactant
Smiles
FC1=CC=CC(=C1C(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h until solid
Duration
3 h
CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C(=C1C(=O)O)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.